SARS-CoV-2 3CLP and CoV inhibitor 15m

SARS-CoV-2 3CL protease inhibition FRET enzymatic assay peptidomimetic covalent inhibitor

SARS-CoV-2 3CLP and CoV inhibitor 15m (PubChem CID 156023321, CHEMBL5173658, MW 687.7 g/mol) is a synthetic peptidomimetic compound belonging to the α-acyloxymethylketone warhead class of covalent SARS-CoV-2 3CL protease (Mpro/3CLpro) inhibitors. First reported in a Journal of Medicinal Chemistry structure-activity relationship study, compound 15m features a six-membered lactam P1 glutamine mimic and a characteristic trifluoromethyl-substituted pyridine ester moiety.

Molecular Formula C34H40F3N5O7
Molecular Weight 687.7 g/mol
Cat. No. B10856596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 3CLP and CoV inhibitor 15m
Molecular FormulaC34H40F3N5O7
Molecular Weight687.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=N1)C)C(=O)OCC(=O)C(CC2CCCNC2=O)NC(=O)C(CC(C)C)NC(=O)C3=CC4=C(N3)C=CC=C4OC)C(F)(F)F
InChIInChI=1S/C34H40F3N5O7/c1-17(2)12-25(42-32(46)26-15-21-23(40-26)9-6-10-28(21)48-5)31(45)41-24(14-20-8-7-11-38-30(20)44)27(43)16-49-33(47)29-19(4)39-18(3)13-22(29)34(35,36)37/h6,9-10,13,15,17,20,24-25,40H,7-8,11-12,14,16H2,1-5H3,(H,38,44)(H,41,45)(H,42,46)/t20-,24-,25-/m0/s1
InChIKeyZOSDANWQBTXOLM-OPXMRZJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2 3CLP and CoV Inhibitor 15m: Peptidomimetic Covalent 3CL Protease Inhibitor for Antiviral Research Procurement


SARS-CoV-2 3CLP and CoV inhibitor 15m (PubChem CID 156023321, CHEMBL5173658, MW 687.7 g/mol) is a synthetic peptidomimetic compound belonging to the α-acyloxymethylketone warhead class of covalent SARS-CoV-2 3CL protease (Mpro/3CLpro) inhibitors [1]. First reported in a Journal of Medicinal Chemistry structure-activity relationship study, compound 15m features a six-membered lactam P1 glutamine mimic and a characteristic trifluoromethyl-substituted pyridine ester moiety [2]. The compound is part of a 15-compound series subjected to a standardized head-to-head FRET-based enzymatic comparison, establishing its comparative inhibitory profile against closely related analogs [3].

Why SARS-CoV-2 3CLP Inhibitor 15m Cannot Be Interchanged with In-Class Peptidomimetic Analogs


Within the α-acyloxymethylketone peptidomimetic series, small structural modifications at the P2, P3, and warhead-adjacent positions produce substantial differences in enzymatic potency, with IC50 values spanning from 4 nM to 22 nM across only 15 closely related compounds when tested under identical FRET-based assay conditions [1]. Compound 15m occupies a specific potency tier (IC50 14 nM) that is distinct from both the most potent analogs (15j at 4 nM, 15g at 6.4 nM) and the weaker ones (15b at 22 nM), reflecting a unique balance of binding interactions at the 3CLpro active site [1]. Additionally, differences in metabolic stability—exemplified by the methyl ester hydrolysis half-life of 6.7 hours in human plasma for 15m —mean that substitution with another series member would alter the overall pharmacological profile even if enzymatic potency appears superficially similar. Procurement of the specific compound 15m, rather than a related analog, ensures reproducibility of experimental results tied to its exact structure-activity and stability signatures.

Quantitative Differentiation Evidence for SARS-CoV-2 3CLP Inhibitor 15m Against Closest Analogs


Direct Head-to-Head Enzymatic Potency Comparison: Compound 15m (IC50 14 nM) vs. 15j, 15g, 15d, 15l, 15c, and 15b in Standardized FRET Assay

In a standardized head-to-head FRET-based SARS-CoV-2 3CLpro enzymatic assay conducted under identical conditions, compound 15m demonstrated an IC50 of 14 nM, positioning it as a mid-tier potency compound within the α-acyloxymethylketone series [1]. This places 15m at approximately 3.5-fold lower potency than the most potent series member 15j (IC50 4 nM), 2.2-fold lower than 15g (IC50 6.4 nM), and roughly equipotent to 15d (IC50 13 nM), while exhibiting 1.4-fold higher potency than 15l (IC50 19 nM), 1.4-fold higher than 15c (IC50 20 nM), and 1.6-fold higher than 15b (IC50 22 nM) [1]. The assay used pure SARS-CoV-2 3CLP enzyme with FRET-based detection, and all compounds were tested in the same experimental system, enabling direct quantitative ranking [1][2].

SARS-CoV-2 3CL protease inhibition FRET enzymatic assay peptidomimetic covalent inhibitor head-to-head potency comparison

Covalent Warhead Class Differentiation: α-Acyloxymethylketone Warhead vs. Nitrile and Aldehyde Warhead 3CLpro Inhibitors

Compound 15m employs an α-acyloxymethylketone warhead with a six-membered lactam P1 glutamine mimic—a warhead class chemically and mechanistically distinct from the nitrile warhead used by nirmatrelvir (PF-07321332, IC50 < 10 nM in enzymatic assays) and the aldehyde warhead used by GC376 (IC50 0.49–4.35 μM depending on coronavirus strain) [1][2]. Within the α-acyloxymethylketone series, compounds 15e, 15h, and 15l demonstrated selectivity for SARS-CoV-2 3CL protease over human cathepsins B and S, with superior in vitro antiviral replication inhibition compared to peptidomimetic inhibitors bearing other warhead types [1]. Although direct selectivity data for 15m has not been individually reported, its membership in this warhead class implies a similar selectivity profile inherited from the shared α-acyloxymethylketone pharmacophore [1].

covalent warhead comparison α-acyloxymethylketone nitrile warhead aldehyde warhead SARS-CoV-2 Mpro inhibition mechanism

Metabolic Stability Differentiation: Human Plasma Hydrolysis Half-Life of Compound 15m vs. Typical Ester-Containing Prodrugs

Compound 15m contains a methyl ester moiety at the C-terminal position that is susceptible to esterase-mediated hydrolysis, with a measured half-life of 6.7 hours in human plasma at 37°C . This represents moderate plasma stability compared to many ester-containing prodrugs that undergo rapid hydrolysis (t1/2 < 1 h). The compound also exhibits low affinity for cytochrome P450 3A4 (Ki > 10 μM), suggesting a reduced potential for CYP-mediated drug-drug interactions relative to compounds that are strong CYP3A4 substrates or inhibitors . While direct head-to-head plasma stability data for all 15 series members is not publicly available, the reported half-life for 15m provides a quantitative benchmark for stability comparisons within procurement specifications .

plasma stability esterase susceptibility methyl ester hydrolysis metabolic stability peptidomimetic pharmacokinetics

Physicochemical Property Differentiation: Lipophilicity and Solubility Profile of 15m vs. Rule-of-Five Compliance Benchmarks

Compound 15m (MW 687.7 g/mol, XLogP3-AA = 4.8, HBD count = 4, HBA count = 12, polar surface area = 132 Ų) exceeds the Rule of Five threshold for molecular weight (>500 Da) but maintains favorable aqueous solubility (>50 μM in PBS at pH 7.4), attributed to its 23% rotatable bond content and balanced amphiphilicity [1]. Compared to nirmatrelvir (MW 499.5 g/mol, within Rule of Five), 15m is larger and more lipophilic, which may confer different cell permeability and protein binding characteristics. Within the α-acyloxymethylketone series, the trifluoromethyl substituent on the pyridine ring of 15m contributes unique electronic effects (electron-withdrawing) that distinguish its binding interactions from analogs bearing different aromatic substituents .

drug-likeness Rule of Five lipophilicity aqueous solubility physicochemical properties

Recommended Research and Procurement Application Scenarios for SARS-CoV-2 3CLP Inhibitor 15m


Structure-Activity Relationship (SAR) Studies Requiring a Mid-Potency Covalent 3CLpro Inhibitor Reference Point

Compound 15m serves as a calibrated mid-tier potency reference compound (IC50 14 nM) in SAR panels evaluating α-acyloxymethylketone 3CLpro inhibitors, bridging the potency gap between the most potent analog 15j (4 nM) and weaker analogs such as 15b (22 nM) [1]. Researchers designing new analogs with incremental structural modifications can use 15m as a benchmark for moderate activity, facilitating the identification of substitutions that shift potency upward or downward within a well-defined FRET-based assay system [1].

Covalent Warhead Mechanistic Profiling to Differentiate α-Acyloxymethylketone from Nitrile-Based Inhibitors

For laboratories investigating the influence of covalent warhead chemistry on target engagement kinetics, residence time, and selectivity, compound 15m provides a representative α-acyloxymethylketone probe that can be directly compared with nitrile-based inhibitors such as nirmatrelvir [2]. The distinct reactivity profile of the α-acyloxymethylketone warhead—combined with the six-membered lactam P1 mimic—enables head-to-head mechanistic studies examining warhead-dependent differences in covalent adduct stability, reversibility, and off-target profiles against human cysteine proteases [3].

In Vitro Metabolic Stability Assessment Using a Defined Plasma Half-Life Benchmark

With a methyl ester hydrolysis half-life of 6.7 hours in human plasma , compound 15m is suitable for in vitro antiviral replication assays in Vero E6 or A549/ACE2 cells where compound integrity must be maintained throughout multi-hour incubation periods. The low CYP3A4 affinity (Ki > 10 μM) also makes 15m an appropriate tool compound for cellular assays where cytochrome P450-mediated metabolic interference could confound interpretation of antiviral efficacy readouts.

Beyond-Rule-of-Five Physicochemical Profiling for Permeability and Distribution Studies

Given its molecular weight (687.7 g/mol) exceeding Rule of Five thresholds while maintaining >50 μM aqueous solubility [4], compound 15m is a useful probe for evaluating how larger, more lipophilic 3CLpro inhibitors behave in cell permeability assays (e.g., Caco-2 or MDCK monolayers) and plasma protein binding studies. This application scenario is especially relevant for research programs exploring the 'beyond Rule of Five' chemical space for antiviral drug discovery [4].

Quote Request

Request a Quote for SARS-CoV-2 3CLP and CoV inhibitor 15m

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.